molecular formula C7H13NO3 B2727770 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one CAS No. 1536993-59-5

1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one

Cat. No.: B2727770
CAS No.: 1536993-59-5
M. Wt: 159.185
InChI Key: FLDCPLTXBLXMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one (CAS: 1536993-59-5) is a morpholine derivative characterized by a hydroxymethyl (-CH2OH) substituent on the morpholine ring and an acetyl (ethanone) group at the 4-position. Its molecular formula is C7H13NO3, with a molecular weight of 159.18 g/mol. The compound is typically synthesized via nucleophilic substitution or condensation reactions involving morpholine precursors and functionalized acetylating agents. Key analytical methods for its characterization include IR spectroscopy (to identify hydroxyl, carbonyl, and morpholine C-O/C-N stretches), NMR (for structural elucidation), and mass spectrometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(hydroxymethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDCPLTXBLXMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Key Intermediates

The method, detailed in patent CN102212040A, involves five stages:

  • Formation of Chiral 3-Benzylamino-1,2-propanediol (II)
    • Reactants : Chiral glycerin chlorohydrin + benzylamine.
    • Conditions : Reflux in ethanol with catalytic HCl.
    • Yield : >80%.
  • Acylation to Generate N-Haloacetyl Derivatives (III/III')

    • Reactants : Intermediate II + haloacetyl halide (e.g., chloroacetyl chloride).
    • Conditions : Alkaline medium (K₂CO₃ or Et₃N) at 0–25°C.
    • Key Products :
      • III: N-Haloacetyl-N-2,3-dihydroxypropyl-benzylamine.
      • III': N-Haloacetyl-N-(2-hydroxy-3-haloacetylpropyl)-benzylamine.
  • Cyclization to Morpholinone

    • Conditions : Base-mediated intramolecular cyclization (e.g., NaOH/EtOH).
    • Stereochemical Control : Retention of chirality via optimized pH and temperature.
  • Reductive Amination and Hydrogenolysis

    • Reduction : LiAlH₄ or catalytic hydrogenation to convert morpholinone to morpholine.
    • Debenzylation : H₂/Pd-C to remove benzyl protecting groups.
  • Final Protection (Optional)

    • Reactants : Boc₂O or trityl chloride.
    • Product : N-Protected 2-hydroxymethyl morpholine (e.g., tert-butoxycarbonyl derivative).

Advantages and Limitations

  • Yield : 65–75% overall.
  • Purity : >98% ee when using enantiopure glycerin chlorohydrin.
  • Scalability : Avoids column chromatography, suitable for industrial production.
  • Drawbacks : Requires hazardous reductants (LiAlH₄) and chiral starting materials.

Direct Acylation of Morpholine Derivatives

Chloroacetylation Followed by Hydroxymethylation

Adapted from Ashraf et al., this route modifies morpholine’s nitrogen:

  • Synthesis of 2-Chloro-1-morpholinoethanone
    • Reactants : Morpholine + chloroacetyl chloride.
    • Conditions : Et₃N/DCM at 0°C.
    • Yield : 85–90%.
  • Hydroxymethyl Group Introduction
    • Method A : Hydrolysis of chloro intermediate using NaOH/H₂O.
    • Method B : Nucleophilic substitution with formaldehyde under basic conditions.

Catalytic Asymmetric Epoxidation

A method from ACS Publications leverages organocatalysis:

  • Catalyst : Cinchona alkaloid-derived urea/thiourea.
  • Steps :
    • Knoevenagel Condensation : Aldehyde + (phenylsulfonyl)acetonitrile → α,β-unsaturated nitrile.
    • Epoxidation : Asymmetric epoxidation using H₂O₂ and catalyst.
    • Ring-Opening Cyclization : Epoxide + 2-aminoethanol → morpholin-2-one.
    • Reduction : NaBH₄ to reduce ketone to hydroxymethyl.

Comparative Analysis of Methods

Parameter Multi-Step Synthesis Direct Acylation Catalytic Asymmetric
Starting Material Chiral glycerin chlorohydrin Morpholine Aldehyde + acetonitrile
Steps 5 2 4
Stereoselectivity High (98% ee) Racemic Moderate (70–89% ee)
Key Reagents LiAlH₄, H₂/Pd-C Chloroacetyl chloride Cinchona catalysts
Industrial Viability High Moderate Low (catalyst cost)

Recent Advances and Optimization

  • Microwave-Assisted Cyclization : Reduces reaction time from 24 h to 30 min for step 3 (cyclization).
  • Flow Chemistry : Continuous processing improves yield (78% → 88%) and reduces byproducts.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis to enhance enantiopurity (>99% ee).

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

  • Analgesics and Anti-inflammatory Drugs : Research indicates that derivatives of this compound have been utilized in developing new analgesics and anti-inflammatory agents. For instance, studies have shown that modifications to the morpholine structure can enhance the efficacy of pain-relieving medications .
  • Cancer Treatment : Certain derivatives have been identified as potential inhibitors for key proteins involved in cancer progression. For example, compounds structurally related to 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one have been investigated for their ability to modulate kinesin spindle protein activity, which is critical for cell division in cancer cells .

Biochemical Research

In biochemical studies, this compound is employed to investigate:

  • Enzyme Inhibition : It has been used to study the inhibition of various enzymes, providing insights into drug interactions and mechanisms of action. Its ability to bind selectively to specific enzymes makes it a valuable tool in pharmacological research .
  • Receptor Binding Studies : The compound's interactions with biological receptors have been explored to understand its pharmacodynamics better. This includes analyzing how modifications to its structure affect binding affinity and specificity .

Material Science

This compound is also being researched for its potential applications in material science:

  • Polymer Development : The compound is being investigated for its role in synthesizing novel polymers that exhibit enhanced mechanical properties and thermal stability. These materials could be beneficial in various industrial applications .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized as:

  • Stabilizing Agent : It enhances the efficacy and shelf life of skincare products by acting as a stabilizer. Its inclusion in formulations can improve product performance and consumer satisfaction .

Analytical Chemistry

The compound plays a significant role in analytical chemistry:

  • Standard Reference Material : It is often used as a standard in various analytical techniques, aiding in the accurate quantification of related compounds within complex mixtures. This application is crucial for ensuring the reliability of analytical results .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound across different fields:

Application AreaStudy ReferenceFindings
PharmaceuticalChem-Impex ReportIdentified as a key intermediate for analgesics and anti-inflammatory drugs .
Cancer ResearchGoogle PatentsModulates kinesin spindle protein activity; potential for cancer treatment .
Biochemical ResearchPubChemInvestigated for enzyme inhibition; valuable insights into drug interactions .
Material ScienceChemical BookExplored for creating polymers with enhanced properties .
Cosmetic FormulationsChem-Impex ReportUsed as a stabilizing agent in skincare products .

These findings underscore the compound's significance across various scientific domains, highlighting its potential for innovation and development.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological and pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of morpholin-4-yl ethanone derivatives, which exhibit structural diversity based on substituents attached to the morpholine ring or the ethanone moiety. Below is a detailed comparison with structurally and functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/ID) Molecular Formula Substituents/Functional Groups Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Notable Properties
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one (1536993-59-5) C7H13NO3 Hydroxymethyl (-CH2OH) on morpholine Not reported Not reported IR: O-H (hydroxyl), C=O (amide), C-O/C-N (morpholine). NMR: Hydroxymethyl protons (δ ~3.5–4.0 ppm) Enhanced solubility due to hydroxyl group; potential for hydrogen bonding.
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethan-1-one C14H15N4O3 Phenyl-oxadiazolyl-amino group 185 79 IR: NH (3360 cm⁻¹), C=O (1650 cm⁻¹), C-F (if present). NMR: Aromatic protons (δ ~7.0–8.0 ppm) Higher melting point due to rigid aromatic substituent.
2-(Benzylamino)-1-(morpholin-4-yl)ethan-1-one C13H18N2O2 Benzylamino group 240 74 IR: NH (3400 cm⁻¹), C=O (1640 cm⁻¹). NMR: Benzyl protons (δ ~4.3 ppm) Amine group may enhance reactivity in nucleophilic reactions.
1-(Morpholin-4-yl)-2-(pyridin-2-ylamino)ethan-1-one C11H15N3O2 Pyridinylamino group Not reported Not reported IR: NH (3417 cm⁻¹), C=O (1629 cm⁻¹). NMR: Pyridine protons (δ ~6.8–8.5 ppm) Potential for metal coordination via pyridine nitrogen.
2-[(4-Chlorobenzyl)amino]-1-(morpholin-4-yl)ethan-1-one (1j) C13H17ClN2O2 4-Chlorobenzylamino group 190 Not reported IR: C-Cl (600–800 cm⁻¹). NMR: Chlorobenzyl protons (δ ~7.3 ppm) Increased lipophilicity due to chloro substituent.
2-Hydroxy-1-(morpholin-4-yl)ethan-1-one C6H11NO3 Hydroxy group on ethanone Not reported Not reported IR: O-H (broad, ~3300 cm⁻¹), C=O (1700 cm⁻¹) Structural isomer with hydroxyl on ethanone instead of morpholine.

Key Findings:

Impact of Substituents on Physical Properties: Hydroxymethyl vs. Aromatic Groups: The hydroxymethyl substituent in the target compound reduces crystallinity compared to derivatives with rigid aromatic groups (e.g., phenyl-oxadiazolyl or benzothiazolyl), which exhibit higher melting points (185–240°C) . Polarity and Solubility: The hydroxyl group enhances aqueous solubility, contrasting with chloro- or fluorophenyl derivatives (e.g., 2-[(4-fluorophenyl)amino]-1-(morpholin-4-yl)ethan-1-one), which are more lipophilic .

Synthetic Yields: Yields for morpholin-4-yl ethanones range from 71% to 89% in optimized syntheses .

Spectroscopic Differentiation: Hydroxymethyl Signature: The target compound’s IR spectrum shows a distinct O-H stretch (~3300 cm⁻¹) absent in non-hydroxylated analogs. Its $ ^1H $-NMR features a hydroxymethyl proton signal (δ ~3.5–4.0 ppm), distinguishing it from benzylamino or pyridinyl derivatives .

Biological Activity

1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one is a morpholine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃O₂. Its structure features a morpholine ring, which is known for its ability to form hydrogen bonds and interact with enzymes and receptors. The hydroxymethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and substitution.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Studies suggest that the compound may act as an enzyme inhibitor or modulator, contributing to its potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies show that this compound has antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound also displays antifungal properties, with research indicating significant activity against various fungal strains.
  • Enzyme Inhibition : It is being investigated for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntibacterialStaphylococcus aureusMIC values ranging from 0.01 to 0.05 mg/mL
Escherichia coliInhibition zones of 20 mm
AntifungalCandida albicansComplete inhibition at low concentrations
Enzyme InhibitionVarious enzymesModulation of enzyme activity

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent. The study utilized standard methods such as disk diffusion assays to assess the compound's efficacy.

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit enzyme activity, leading to decreased metabolic rates in target cells. This suggests a possible mechanism through which the compound could exert therapeutic effects.

Q & A

Q. What are the common synthetic routes for preparing 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between morpholine derivatives and ketone precursors. For example, substituting 2-(hydroxymethyl)morpholine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound . Optimization involves controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios. Purification is achieved via column chromatography (ethyl acetate/petroleum ether, 5:2) or recrystallization, with yields ranging from 71% to 89% depending on substituents .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1630–1650 cm⁻¹, while the hydroxymethyl (-CH₂OH) group shows broad O-H absorption near 3200–3400 cm⁻¹. Morpholine ring vibrations (C-O-C) are observed at ~1100–1250 cm⁻¹ .
  • NMR : In 1H^1H-NMR, the acetyl methyl group resonates at δ ~2.1–2.3 ppm. Morpholine protons appear as multiplets (δ ~3.4–3.7 ppm), and the hydroxymethyl proton integrates as a singlet (δ ~4.0–4.3 ppm). 13C^{13}C-NMR confirms the carbonyl carbon at δ ~165–170 ppm .

Q. How are purity and elemental composition validated during synthesis?

Methodological Answer: Elemental analysis (EA) is used to verify C, H, N, and O content, with discrepancies ≤1% considered acceptable (e.g., EA for C11_{11}H17_{17}NO3_3: Calculated C 62.36%, Found 61.26%) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) are employed to assess purity (>95%) .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets?

Methodological Answer:

  • Target Preparation : Use crystallographic data (e.g., PDB files) of receptors like dopamine D1 or enzymes (e.g., kinases). Protonate the target protein at physiological pH using tools like AutoDock Tools .
  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G* basis set) to assign partial charges .
  • Docking Parameters : Employ AutoDock Vina with a grid box covering the active site. Analyze binding affinities (ΔG) and hydrogen-bonding interactions (e.g., morpholine oxygen with Arg residues) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in the Morpholine Ring : Use SHELXL (version 2018/3) with restraints (ISOR, DELU) to model anisotropic displacement parameters. Twinning (e.g., merohedral twinning) is resolved via TWIN/BASF commands .
  • Hydrogen Bonding Networks : ORTEP-3 visualizes O-H···O interactions involving the hydroxymethyl group. H atoms are refined using riding models .

Q. How does the hydroxymethyl substituent influence structure-activity relationships (SAR) compared to analogs?

Methodological Answer:

  • Hydrophilicity : The -CH2 _2OH group increases polar surface area (82.89 Ų vs. 68 Ų for non-hydroxylated analogs), enhancing solubility (LogD = -1.73 at pH 7.4) but reducing membrane permeability .
  • Bioactivity : Substitution with hydroxymethyl improves binding to targets like D1 dopamine receptors (IC50_{50} ~10 nM vs. ~100 nM for methyl derivatives) due to hydrogen bonding with Thr37 .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP/LogD : Calculated via Molinspiration (predicted LogP = -1.11) and validated experimentally using shake-flask methods (LogD = -1.73 at pH 7.4) .
  • ADMET : SwissADME predicts moderate bioavailability (55%) and CYP3A4 inhibition risk (Score = 0.78). MDCK cell assays confirm Papp_{app} = 2.1 × 106^{-6} cm/s, indicating limited blood-brain barrier penetration .

Q. How are conformational dynamics of the morpholine ring analyzed experimentally and computationally?

Methodological Answer:

  • X-ray Diffraction : Puckering parameters (Cremer-Pople coordinates) quantify ring distortion. For example, θ = 15.2°, φ = 120° indicate a chair-like conformation .
  • Molecular Dynamics (MD) : AMBER20 simulations (NPT ensemble, 310 K) reveal ring-flipping barriers of ~5 kcal/mol, with hydroxymethyl rotation (τ1_1) occurring at ~10 ps intervals .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Variability : Normalize IC50_{50} values using reference standards (e.g., staurosporine for kinase inhibition). Replicate experiments (n ≥ 3) with blinded controls .
  • Structural Confounders : Verify stereochemistry via circular dichroism (CD) and eliminate batch-to-batch impurities via LC-MS .

Q. How is toxicity assessed during preclinical development?

Methodological Answer:

  • Acute Toxicity : OECD Guideline 423 tests in rodents (oral LD50_{50} > 500 mg/kg; Category 4 under EU-GHS/CLP) .
  • Genotoxicity : Ames test (TA98 strain, ±S9 metabolic activation) confirms no mutagenicity up to 1 mg/plate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.